Ethyl 4-hydroxy-1-isopropyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate
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Overview
Description
Ethyl 4-hydroxy-1-isopropyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate is a synthetic organic compound belonging to the naphthyridine family This compound is characterized by its unique structure, which includes a naphthyridine core with various functional groups such as a hydroxy group, an isopropyl group, and an ethyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-hydroxy-1-isopropyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate typically involves multi-step organic reactions
Formation of the Naphthyridine Core: The naphthyridine core can be synthesized through a cyclization reaction involving appropriate precursors such as 2-aminonicotinic acid derivatives.
Introduction of Functional Groups: The hydroxy group can be introduced via hydroxylation reactions, while the isopropyl group can be added through alkylation reactions using isopropyl halides. The ethyl ester group is typically introduced through esterification reactions using ethanol and acid catalysts.
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-hydroxy-1-isopropyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the naphthyridine core can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethyl group is replaced by other nucleophiles such as amines or alcohols.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group yields a ketone, while reduction of the carbonyl group yields an alcohol.
Scientific Research Applications
Ethyl 4-hydroxy-1-isopropyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which Ethyl 4-hydroxy-1-isopropyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate exerts its effects involves interactions with various molecular targets and pathways. For instance, its potential antimicrobial activity may be due to its ability to interfere with bacterial cell wall synthesis or protein function. In cancer research, it may act by inhibiting specific enzymes or signaling pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Ethyl 4-hydroxy-1-isopropyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylate can be compared with other naphthyridine derivatives, such as:
Ethyl 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylate: Similar in structure but with a quinoline core instead of a naphthyridine core.
2-Oxo-1,2-dihydro-[1,8]naphthyridine-3-carboxylic acid ethyl ester: Lacks the hydroxy and isopropyl groups, making it less reactive in certain chemical reactions.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
ethyl 4-hydroxy-2-oxo-1-propan-2-yl-1,8-naphthyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-4-20-14(19)10-11(17)9-6-5-7-15-12(9)16(8(2)3)13(10)18/h5-8,17H,4H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIAXGMXWGFVVQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(N=CC=C2)N(C1=O)C(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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